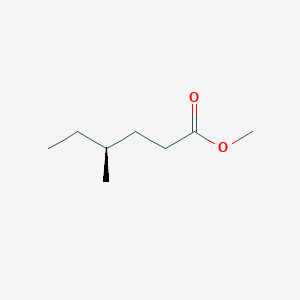
1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane, commonly known as HCTS, is a highly reactive and versatile organosilicon compound. It is a powerful reagent used in a variety of synthetic organic and organometallic reactions. HCTS is a colorless liquid at room temperature, with a boiling point of 123 °C, and a density of 1.7 g/mL. In addition, HCTS is a highly versatile and useful reagent, as it is capable of forming covalent bonds with a wide variety of substrates.
Scientific Research Applications
Silsesquioxanes as Models for Silica Surfaces
Silsesquioxanes, which are compounds structurally similar to the query compound, serve as models for studying the surfaces of silica. Their structural characterization provides insights into the molecular architecture of silica surfaces and helps understand the surface chemistry of silica-based materials (Feher, Newman, & Walzer, 1989).
Synthesis of Long-Chain Alkanes with Internal Disilane Linkages
Research on synthesizing long-chain alkanes with internal H2SiSiH2 linkages demonstrates the utility of silane compounds in creating novel organosilicon structures. Such studies contribute to the development of new materials with unique properties (Söldner, Schier, & Schmidbaur, 1996).
Catalysis in Polymer Synthesis
Tris(pentafluorophenyl)borane, acting as a catalyst in the synthesis of optically active SiO-containing polymers, showcases the role of specific organosilicon compounds in polymer chemistry. This application is pivotal for producing polymers with controlled chemical and stereoregular structures (Zhou & Kawakami, 2005).
Cross-Metathesis of Vinyltriethoxysilane
The effective cross-metathesis of vinyltriethoxysilane with 1-alkenes, catalyzed by ruthenium trichloride, highlights a method for synthesizing 1-(triethoxysilyl)-1-alkenes. This chemical process expands the toolkit for creating silicon-containing olefins, valuable in various materials science applications (Foltynowicz & Marciniec, 1989).
Preparation of Mesoporous Silicate Gels
The use of tributylstannyl ester of polymeric silicic acid for preparing mesoporous organic-inorganic hybrid gels exemplifies the utility of silane compounds in creating materials with specific surface areas and porosity. Such materials have applications in catalysis, adsorption, and sensor technology (Oikawa et al., 2000).
Mechanism of Action
Target of Action
Tetrakis(trichlorosilyl)silane, also known as 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane or DTXSID90790009, is primarily used as a chemical intermediate Its primary role is in the synthesis of other compounds, particularly in the field of organosilicon chemistry .
Mode of Action
The mode of action of Tetrakis(trichlorosilyl)silane is largely dependent on the specific chemical reaction it is involved in. It is highly reactive due to the presence of trichlorosilyl groups . This high reactivity makes it useful as a reagent in a number of transformations . For instance, it has been used in substitution reactions, as superacids, and weakly coordinating anions .
Biochemical Pathways
It plays a crucial role in the synthesis of various organosilicon compounds, which may subsequently interact with biological systems .
Pharmacokinetics
It is primarily used in controlled laboratory or industrial settings, where exposure is minimized .
Result of Action
The result of Tetrakis(trichlorosilyl)silane’s action is the formation of new compounds through chemical reactions. The specific products depend on the reaction conditions and the other reactants involved .
Action Environment
The action of Tetrakis(trichlorosilyl)silane is influenced by various environmental factors. For instance, it is sensitive to moisture, and hydrogen chloride may be formed by reaction with water and moisture in air . Therefore, it is typically handled and stored under dry conditions to prevent unwanted reactions . The temperature and pressure of the reaction environment can also significantly affect the outcome of the reactions it participates in .
properties
IUPAC Name |
tetrakis(trichlorosilyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl12Si5/c1-13(2,3)17(14(4,5)6,15(7,8)9)16(10,11)12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCXJJZPNJOAGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl12Si5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90790009 |
Source


|
| Record name | 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90790009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50350-62-4 |
Source


|
| Record name | 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90790009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of the reaction between Tetrakis(trichlorosilyl)silane and HCl?
A1: The research paper highlights that Tetrakis(trichlorosilyl)silane undergoes a specific cleavage reaction when exposed to Hydrogen chloride (HCl) in a Silicon tetrachloride (SiCl4) solution. [] This controlled reaction yields Tris(trichlorosilyl)silane (HSi(SiCl3)3) and SiCl4 as products. [] The ability to selectively cleave this compound using HCl opens up possibilities for controlled synthesis and modification of oligosilanes. This reaction is particularly interesting because it provides a method for obtaining specific chlorinated oligosilanes which could serve as precursors for more complex silicon-containing compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1514479.png)



![N-Benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B1514489.png)

![(2S,3S,5R,6R)-6-[[(4S,4Ar,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1514492.png)



